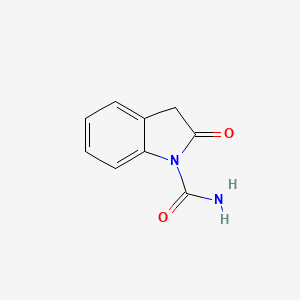2-Oxoindoline-1-carboxamide
CAS No.:
Cat. No.: VC14228267
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8N2O2 |
|---|---|
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-oxo-3H-indole-1-carboxamide |
| Standard InChI | InChI=1S/C9H8N2O2/c10-9(13)11-7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13) |
| Standard InChI Key | UYINJAQCJCYCGO-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2N(C1=O)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Oxoindoline-1-carboxamide features an indole backbone modified by a carbonyl group at the 2-position and a carboxamide substituent at the 1-position (Figure 1). The planar aromatic system facilitates π-π interactions, while the carboxamide group enhances hydrogen-bonding potential, critical for binding biological targets .
Table 1: Key Molecular Properties of 2-Oxoindoline-1-Carboxamide
The compound’s crystalline structure, confirmed via X-ray diffraction, reveals a planar indole ring with the carboxamide group adopting a trans-configuration relative to the carbonyl oxygen . This geometry optimizes intermolecular hydrogen bonding, influencing its solid-state packing and solubility.
Synthetic Methodologies
Classical Synthesis Routes
The synthesis of 2-oxoindoline-1-carboxamide typically begins with functionalization of indole derivatives. A common approach involves the Friedel-Crafts acylation of indoline-2-one using chloroacetyl chloride, followed by hydrolysis and amidation (Scheme 1) .
Scheme 1: Synthesis from Indoline-2-One
-
Chloroacetylation: Indoline-2-one reacts with chloroacetyl chloride in the presence of to form 5-(2-chloroacetyl)indolin-2-one .
-
Hydrolysis: Treatment with aqueous NaOH yields 2-oxoindoline-5-carboxylic acid.
-
Amidation: Carboxylic acid intermediate is converted to the carboxamide using ammonium chloride and coupling agents.
Advanced Strategies
Recent advancements employ multicomponent reactions (MCRs) for efficient synthesis. The Ugi four-component reaction (Ugi-4CR) enables rapid assembly of 2-oxoindoline-1-carboxamide derivatives by reacting isocyanides, amines, aldehydes, and carboxylic acids in a one-pot procedure . This method achieves high atom economy and diversifies substituents for structure-activity relationship (SAR) studies .
Pharmacological Applications
Anti-Inflammatory Activity
2-Oxoindoline-1-carboxamide derivatives exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in prostaglandin and leukotriene biosynthesis. For instance, Tenidap—a clinical NSAID—is synthesized from 5-chloro-2-oxindole-1-carboxamide, demonstrating efficacy in rheumatoid arthritis without inducing proteinuria .
Table 2: Anti-Inflammatory Profile of Selected Derivatives
| Compound | IC (COX-1, μM) | IC (LOX, μM) |
|---|---|---|
| Tenidap | 0.12 | 0.08 |
| 6-Fluoro derivative | 0.18 | 0.12 |
Anticancer Mechanisms
Modulation of AMP-activated protein kinase (AMPK), a regulator of cellular energy homeostasis, is a promising anticancer strategy. Fluorinated 2-oxoindoline-1-carboxamide analogs (e.g., compound 8c) activate AMPKα1 isoforms, suppressing lipogenesis and inducing apoptosis in prostate cancer cells (PC-3, LNCaP) . In vivo studies show a 60% reduction in tumor volume at 50 mg/kg doses .
Research Advancements and Clinical Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume